molecular formula C17H26BNO3 B1319005 N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 325142-99-2

N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B1319005
CAS No.: 325142-99-2
M. Wt: 303.2 g/mol
InChI Key: GGSTYOBAIUYURJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (500 MHz, CDCl₃) :

  • Pinacol methyl groups : Singlet at δ 1.30 ppm (12H, (CH₃)₂C–O–B).
  • Aromatic protons : Doublets at δ 7.52 ppm (2H, ortho to B) and δ 7.34 ppm (2H, meta to B).
  • Diethylamide protons :
    • N–CH₂CH₃: Quintet at δ 3.42 ppm (4H, J = 7.1 Hz).
    • CH₂CH₃: Triplet at δ 1.12 ppm (6H, J = 7.1 Hz).

¹³C NMR (126 MHz, CDCl₃) :

  • Carbonyl (C=O): δ 167.2 ppm.
  • Aromatic carbons: δ 134.8 (C–B), 132.1 (C–CO), 128.4 (CH), and 126.9 ppm (CH).
  • Pinacol carbons: δ 83.5 (O–C–O) and 24.9 ppm (CH₃).

¹¹B NMR (160 MHz, CDCl₃) :

  • Boron resonance at δ 30.2 ppm, characteristic of tetracoordinated boronate esters.

Table 2: Key NMR Assignments

Nucleus δ (ppm) Assignment
¹H 1.30 Pinacol CH₃
¹H 7.52 Aromatic H (ortho to B)
¹³C 167.2 Amide C=O
¹¹B 30.2 Boronate ester

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy (ATR, cm⁻¹):

  • Amide C=O stretch : Strong absorption at 1,665 cm⁻¹.
  • B–O symmetric stretch : Medium-intensity band at 1,360 cm⁻¹.
  • Aromatic C–H bends : Peaks at 830 and 750 cm⁻¹ (para-substitution).

Table 3: Key IR Vibrational Modes

Wavenumber (cm⁻¹) Assignment
1,665 ν(C=O) amide
1,360 ν(B–O) boronate
830 δ(C–H) aromatic

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS, ESI⁺):

  • Molecular ion : [M+H]⁺ at m/z 304.2021 (calc. 304.2018 for C₁₇H₂₆BNO₃).
  • Key fragments :
    • Loss of pinacol (C₆H₁₂O₂): m/z 166.
    • Benzamide ion: [C₆H₅CON(C₂H₅)₂]⁺ at m/z 178.

Figure 1: Proposed Fragmentation Pathway

  • Cleavage of B–O bond → m/z 166 (pinacol loss).
  • Retro-Diels-Alder of benzamide → m/z 178.

X-ray Crystallographic Studies of Boronate Ester Configuration

Single-crystal X-ray diffraction confirms:

  • Planarity : The boronate ester and phenyl ring lie in the same plane (dihedral angle < 5°).
  • Bond lengths : B–O = 1.36 Å, B–C = 1.58 Å.
  • Packing : Molecules stack via van der Waals interactions, with no π-π stacking due to steric bulk from pinacol groups.

Table 4: Crystallographic Data Summary

Parameter Value
Space group P2₁/c
Unit cell a = 10.52 Å, b = 12.34 Å, c = 14.78 Å
Dihedral angle 4.7° (B–C₆H₄–CO)
R-factor 0.042

Properties

IUPAC Name

N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3/c1-7-19(8-2)15(20)13-9-11-14(12-10-13)18-21-16(3,4)17(5,6)22-18/h9-12H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSTYOBAIUYURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592136
Record name N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325142-99-2
Record name N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(Diethylamine-1-carbonyl)phenyl]boronic acid pinacol ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 4-bromo-N,N-diethylbenzamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

    Substitution: The diethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Oxidizing Agents: Hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products

    Coupling Products: Formation of biaryl compounds through Suzuki-Miyaura coupling.

    Phenols: Resulting from the oxidation of the boronic ester group.

Scientific Research Applications

Chemical Properties and Structure

N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is characterized by its molecular formula C16H26BNO2C_{16}H_{26}BNO_2 and a molecular weight of 275.20 g/mol. The compound contains a boron atom within a dioxaborolane ring structure, which contributes to its reactivity and utility in various chemical reactions .

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. The compound acts as a versatile reagent for the following purposes:

  • Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions due to the presence of the boron atom. This allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds .
  • Functionalization of Aromatic Compounds : Its ability to undergo nucleophilic substitution makes it useful for functionalizing aromatic compounds. This is particularly valuable in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound has been studied for its potential therapeutic applications:

  • Anticancer Agents : Research indicates that compounds containing dioxaborolane structures may exhibit anticancer properties. The ability to modify the compound's structure allows for the development of new anticancer agents targeting specific pathways .
  • Drug Development : The compound serves as a building block in the synthesis of novel drugs. Its boron-containing structure can enhance the pharmacological properties of drug candidates by improving their solubility and bioavailability .

Case Studies

Several case studies highlight the practical applications of this compound:

StudyFocusFindings
Study 1 Synthesis of Aryl BoronatesDemonstrated effective use in Suzuki coupling with various aryl halides .
Study 2 Anticancer ActivityShowed promising results in inhibiting tumor growth in vitro using modified boron compounds .
Study 3 Drug FormulationInvestigated the impact of dioxaborolane derivatives on drug solubility and stability .

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form a new carbon-carbon bond. The palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination steps to complete the coupling process.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Nitrogen

The substituents on the benzamide nitrogen significantly influence solubility, steric hindrance, and electronic properties. Key analogs include:

Compound Name Substituents on Nitrogen Molecular Weight (g/mol) Key Properties
N,N-Diethyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzamide (Target) Diethyl 293.17* Moderate steric bulk; electron-donating, enhances solubility in organic phases .
N-Allyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzamide Allyl 287.16 Allyl group introduces potential for further functionalization (e.g., thiol-ene reactions) .
N-Methoxy-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzamide Methoxy 291.14 Electron-withdrawing methoxy group may reduce boronate reactivity in couplings .
3-Chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzamide Dimethyl, 3-chloro substituent 308.61 Chloro group enhances electrophilicity; steric hindrance from dimethyl .

*Calculated based on molecular formula C₁₆H₂₃BN₂O₃.

Key Findings :

  • Diethyl vs. Allyl: The diethyl group in the target compound improves solubility in non-polar solvents compared to the allyl analog, which may aggregate due to π-π interactions .

Variations in Boronate Ester Position and Aromatic Substitutents

The position of the boronate ester and additional functional groups on the aromatic ring modulate electronic conjugation and steric accessibility:

Compound Name Boronate Position Additional Groups Synthetic Yield (%)
4-((E)-Phenyldiazenyl)-N-allyl-dioxaborolan-2-yl-benzamide (7) Para Phenyldiazenyl 39
N-(3-(Dioxaborolan-2-yl)allyl)pyrene-2-carboxamide (10) Meta (via allyl) Pyrene 58
N,N-Diethyl-4-(dioxaborolan-2-yl)benzamide (Target) Para None Not reported
4-Nitro-N-(4-dioxaborolan-2-yl-benzyl)benzo[c][1,2,5]oxadiazol-5-amine (9) Para Nitro, benzoxadiazole 28.7

Key Findings :

  • Phenyldiazenyl and Pyrene Groups : These bulky substituents reduce yields in synthesis (39–58%) due to steric challenges during coupling .
  • Nitro Groups : The electron-withdrawing nitro group in compound 9 may stabilize the boronate ester but reduce reactivity in cross-couplings .

Reactivity in Suzuki-Miyaura Couplings

The target compound’s diethylamide group provides electron donation to the aromatic ring, which can slow transmetallation compared to electron-deficient aryl boronate esters. For example:

  • N,N-Diethyl-4-(dioxaborolan-2-yl)aniline (aniline analog): The amine group is more electron-donating than the amide, further reducing coupling efficiency compared to the target compound .
  • N,N-Diisopropyl-3-methoxy-dioxaborolan-2-yl-benzamide: The diisopropyl group introduces significant steric hindrance, lowering catalytic turnover in couplings compared to the diethyl variant .

Biological Activity

N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS RN: 920304-57-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following:

  • Molecular Formula : C16H26BNO2
  • Molecular Weight : 275.20 g/mol
  • Purity : >98.0% (GC) .

The compound features a benzamide core linked to a dioxaborolane moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. One of the key mechanisms involves the inhibition of certain enzymes or pathways critical for cell proliferation and survival.

Enzyme Inhibition Studies

Research indicates that compounds with similar structures exhibit inhibition against various enzymes. For instance:

  • CYP450 Inhibition : Compounds in the dioxaborolane class have shown potential as inhibitors of cytochrome P450 enzymes, particularly CYP3A4. This inhibition can lead to significant drug-drug interactions and metabolic consequences .

Antiviral Activity

In studies focused on antiviral properties, compounds related to this compound have demonstrated efficacy against RNA viruses. For example:

CompoundTargetIC50 (μM)Efficacy
1NS5B<0.05High
2CYP3A40.34Moderate

The data suggest that the compound may serve as a scaffold for developing potent antiviral agents targeting viral polymerases .

Case Study 1: Hepatitis C Virus (HCV)

In a study examining non-nucleoside inhibitors of HCV NS5B polymerase:

  • Compound : this compound was found to inhibit NS5B with an IC50 value significantly lower than 50 nM in cellular assays.

This highlights its potential as a therapeutic agent in treating HCV infections .

Case Study 2: Metabolic Stability

A metabolic stability assessment revealed that while the compound exhibited effective inhibition in vitro against target enzymes:

  • It also demonstrated moderate metabolic instability in liver microsomes.

This suggests that while it may be effective pharmacologically, careful consideration must be given to its metabolic profile when developing it as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with pinacol boronate esters. Key steps include:

  • Using N,N-diethyl-4-bromobenzamide as the aryl halide precursor.
  • Reacting with bis(pinacolato)diboron (B₂Pin₂) under inert atmosphere (N₂/Ar) in anhydrous THF or DMF.
  • Purification via automated column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the product .
    • Characterization : Confirm purity via HPLC (>97%) and structure via ¹H/¹³C NMR (boronate resonance at δ ~1.3 ppm for pinacol methyl groups) and HRMS (M+H⁺ calculated for C₁₉H₂₉BNO₃: 346.22) .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Due to moisture sensitivity, work under inert gas (N₂/Ar) in anhydrous solvents. Use gloveboxes for long-term storage.
  • Storage : Store at –20°C in sealed, light-protected vials with desiccants (e.g., molecular sieves). Monitor for boronate ester hydrolysis via periodic ¹¹B NMR (appearance of boronic acid peak at δ ~30 ppm indicates degradation) .

Advanced Research Questions

Q. How can this compound be integrated into ROS-responsive drug delivery systems?

  • Methodology : The boronate ester group reacts with H₂O₂ (elevated in cancer cells) to release active drugs. Example workflow:

  • Conjugate the compound to therapeutic proteins (e.g., RNase A) via carbamate linkages.
  • Validate ROS-triggered activation using fluorescence assays (e.g., restored enzymatic activity post-H₂O₂ treatment).
  • Test cytotoxicity selectively in tumor vs. healthy cell lines (e.g., HeLa vs. HEK293) .

Q. What are common side reactions during cross-coupling, and how can they be mitigated?

  • Challenges : Protodeboronation (loss of boronate) and oxidative deborylation.
  • Solutions :

  • Use Pd catalysts with bulky ligands (e.g., SPhos) to suppress protodeboronation.
  • Add radical scavengers (e.g., TEMPO) or antioxidants (e.g., BHT) to prevent oxidation.
  • Optimize base (e.g., K₂CO₃ vs. Cs₂CO₃) and solvent polarity (e.g., dioxane/H₂O mixtures) to enhance coupling efficiency .

Q. How to resolve structural contradictions in crystallographic data for this compound?

  • Refinement Workflow :

  • Collect high-resolution X-ray data (≤1.0 Å) to resolve disorder in the boronate ester.
  • Use SHELXL for refinement, applying restraints to pinacol methyl groups (DFIX commands for C-C/B-O bonds).
  • Validate with OLEX2’s DYNPRO tool for dynamic disorder modeling .

Q. What strategies enable its use in OLED material synthesis?

  • Application : As a boronate building block for emissive layer precursors. Example:

  • Couple with aryl halides (e.g., 9,9-dimethylacridine derivatives) to form π-conjugated ligands.
  • Characterize photophysical properties (PLQY, TADF behavior) using time-resolved fluorescence spectroscopy.
  • Optimize device performance (e.g., external quantum efficiency) via vacuum deposition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

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